molecular formula C10H14ClF3N2O B2540086 1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856020-37-5

1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Cat. No. B2540086
CAS RN: 1856020-37-5
M. Wt: 270.68
InChI Key: CKAXUZRRVZHXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was initially developed as a potential antidepressant and anxiolytic drug due to its ability to bind to serotonin receptors in the brain. However, it was later found to have psychoactive effects and became popular as a recreational drug.

Mechanism Of Action

1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, meaning that it activates these receptors to a lesser extent than the natural ligands serotonin and dopamine. It also acts as an antagonist at the 5-HT2B and 5-HT2C receptors, which are involved in regulating appetite and cardiovascular function. The exact mechanism by which 1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole produces its psychoactive effects is not fully understood.
Biochemical and Physiological Effects:
1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has been shown to produce a range of effects on the central nervous system, including changes in mood, perception, and cognition. It has been reported to produce feelings of euphoria, relaxation, and increased sociability, as well as visual and auditory hallucinations. 1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has also been shown to increase heart rate and blood pressure, as well as cause nausea and vomiting.

Advantages And Limitations For Lab Experiments

1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has been used in laboratory experiments to study its effects on serotonin and dopamine receptors. Its ability to selectively bind to these receptors makes it a useful tool for studying their function and pharmacology. However, its psychoactive effects and potential for abuse make it a difficult compound to work with in certain settings.

Future Directions

There are several potential future directions for research on 1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole. One area of interest is its potential as a therapeutic agent for mood and anxiety disorders. Its ability to bind to serotonin receptors suggests that it may have antidepressant and anxiolytic effects, although further research is needed to confirm this. Another area of interest is its potential as a tool for studying the role of serotonin and dopamine receptors in the brain, particularly in relation to reward and motivation. Finally, there is a need for further research on the safety and toxicity of 1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole, particularly in the context of its recreational use.

Synthesis Methods

The synthesis of 1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves the reaction of 1-benzylpiperazine with 2,2,2-trifluoroethyl chloroformate and sodium hydride in the presence of a catalytic amount of tetrabutylammonium iodide. The resulting intermediate is then treated with butyl lithium and chloroform to yield the final product.

Scientific Research Applications

1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has been used in scientific research to study its effects on the central nervous system. It has been found to bind to serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are involved in regulating mood, anxiety, and cognition. 1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has also been shown to have affinity for dopamine receptors, which are involved in reward and motivation.

properties

IUPAC Name

1-butan-2-yl-4-chloro-3-(2,2,2-trifluoroethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClF3N2O/c1-3-7(2)16-4-8(11)9(15-16)5-17-6-10(12,13)14/h4,7H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAXUZRRVZHXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)COCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-sec-butyl-4-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.